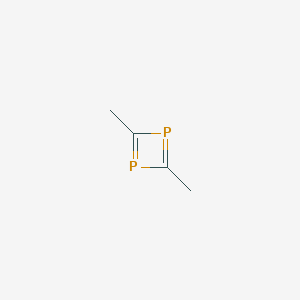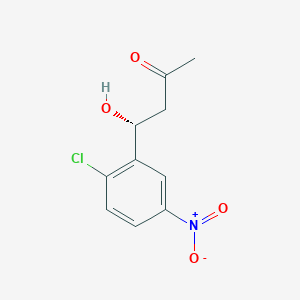
2-Butanone, 4-(2-chloro-5-nitrophenyl)-4-hydroxy-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 4-(2-chloro-5-nitrophenyl)-4-hydroxy-, (4R)- is a chiral compound with significant interest in various scientific fields. This compound is characterized by the presence of a butanone backbone, a chloro-nitrophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(2-chloro-5-nitrophenyl)-4-hydroxy-, (4R)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-butanone and 2-chloro-5-nitrobenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Reduction: The intermediate compound is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced techniques like catalytic hydrogenation and chromatographic purification.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-(2-chloro-5-nitrophenyl)-4-hydroxy-, (4R)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-butanone, 4-(2-chloro-5-nitrophenyl)-4-oxo-, (4R)-.
Reduction: Formation of 2-butanone, 4-(2-chloro-5-aminophenyl)-4-hydroxy-, (4R)-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butanone, 4-(2-chloro-5-nitrophenyl)-4-hydroxy-, (4R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-(2-chloro-5-nitrophenyl)-4-hydroxy-, (4R)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features and the nature of the target. The presence of the chloro-nitrophenyl group allows for specific binding interactions, while the hydroxyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy-, (4R)-
- 2-Butanone, 4-(2-nitrophenyl)-4-hydroxy-, (4R)-
- 2-Butanone, 4-(2-chloro-5-nitrophenyl)-4-oxo-, (4R)-
Uniqueness
2-Butanone, 4-(2-chloro-5-nitrophenyl)-4-hydroxy-, (4R)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups on the phenyl ring allows for diverse chemical transformations and interactions, making it a valuable compound for various applications.
Properties
CAS No. |
815575-78-1 |
|---|---|
Molecular Formula |
C10H10ClNO4 |
Molecular Weight |
243.64 g/mol |
IUPAC Name |
(4R)-4-(2-chloro-5-nitrophenyl)-4-hydroxybutan-2-one |
InChI |
InChI=1S/C10H10ClNO4/c1-6(13)4-10(14)8-5-7(12(15)16)2-3-9(8)11/h2-3,5,10,14H,4H2,1H3/t10-/m1/s1 |
InChI Key |
OXMBFBXGHFWJMN-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)C[C@H](C1=C(C=CC(=C1)[N+](=O)[O-])Cl)O |
Canonical SMILES |
CC(=O)CC(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Dibenzo[b,d]thiophen-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B12537013.png)
![N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea](/img/structure/B12537015.png)
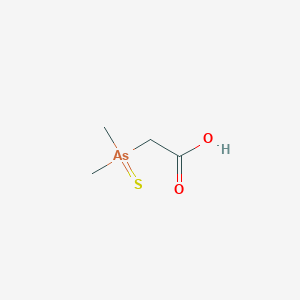
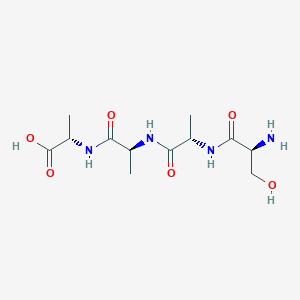
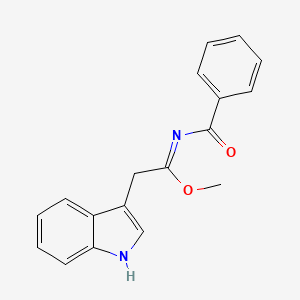
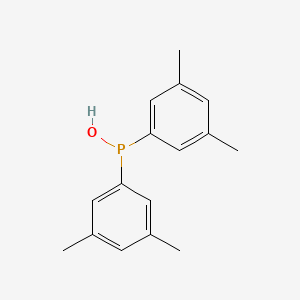

![5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole](/img/structure/B12537048.png)
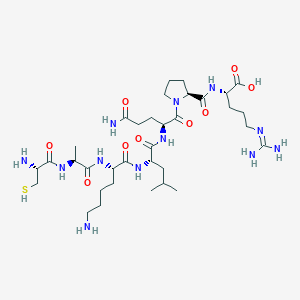
![[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12537062.png)
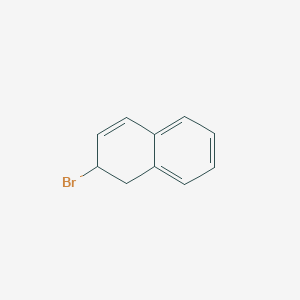
![N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12537074.png)
![2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12537086.png)
